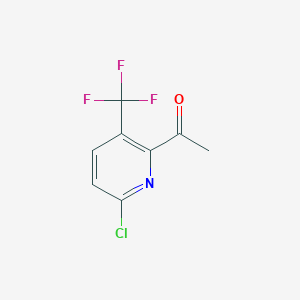

1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone

Description

Properties

Molecular Formula |

C8H5ClF3NO |

|---|---|

Molecular Weight |

223.58 g/mol |

IUPAC Name |

1-[6-chloro-3-(trifluoromethyl)pyridin-2-yl]ethanone |

InChI |

InChI=1S/C8H5ClF3NO/c1-4(14)7-5(8(10,11)12)2-3-6(9)13-7/h2-3H,1H3 |

InChI Key |

OEEPDUBRJPEVNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

This method involves the reaction of 2-chloro-5-trifluoromethylpyridine with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions typically include refluxing in a suitable solvent such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

| Reagent | Role | Conditions |

|---|---|---|

| 2-Chloro-5-trifluoromethylpyridine | Starting material | Reflux, DCM or DMSO |

| Acetyl chloride | Acylating agent | Reflux, DCM or DMSO |

| Aluminum chloride | Lewis acid catalyst | Reflux, DCM or DMSO |

Bromination-Acylation Sequence

An alternative approach involves a bromination-acylation sequence. This method starts with the bromination of a pyridine intermediate, followed by reaction with an acyl chloride in the presence of a Lewis acid catalyst.

| Step | Reagent | Role | Conditions |

|---|---|---|---|

| 1. Bromination | Bromine | Electrophile | Room temperature, DCM |

| 2. Acylation | Acetyl chloride | Acylating agent | Reflux, DCM or DMSO |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions can also be employed for the synthesis of this compound. This method involves the reaction of a halogenated pyridine with an acetylating agent under inert conditions.

| Reagent | Role | Conditions |

|---|---|---|

| Halogenated pyridine | Starting material | Inert atmosphere, toluene |

| Acetylating agent | Coupling partner | Inert atmosphere, toluene |

| Palladium catalyst | Catalyst | Inert atmosphere, toluene |

Industrial Production Methods

Industrial production often utilizes more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, enhancing yield and efficiency.

| Method | Advantages | Conditions |

|---|---|---|

| Continuous flow synthesis | Scalability, efficiency | Controlled temperature and pressure |

Purification Techniques

After synthesis, the compound is purified using techniques such as recrystallization or column chromatography to achieve high purity.

| Technique | Description |

|---|---|

| Recrystallization | Dissolving the compound in a solvent and allowing it to crystallize |

| Column chromatography | Separating the compound based on its interaction with a stationary phase |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chloro Position

The electron-withdrawing trifluoromethyl and ethanone groups activate the pyridine ring for nucleophilic substitution at the chloro position (C6). Common reactions include:

a. Amination with Primary/Secondary Amines

Reaction with amines under basic conditions replaces the chloro group with an amino moiety. For example:

-

Conditions : K

CO

or NaOH in THF/DMF at 60–80°C. -

Applications : Key step in synthesizing bioactive molecules like kinase inhibitors .

b. Alkoxy/Hydroxy Substitution

Reaction with alkoxides or water under catalysis:

-

Catalysts : Pd/C or CuI for milder conditions.

Reduction of the Ethanone Group

The ketone undergoes selective reduction to a secondary alcohol:

-

Agents : NaBH

(methanol, 0°C) or LiAlH

(THF, reflux). -

Yield : >80% reported for analogous pyridinyl ethanones.

Oxidation Reactions

Controlled oxidation converts the ethanone to a carboxylic acid:

-

Conditions : Strong acidic/basic media required due to the stability of the trifluoromethyl group.

Condensation Reactions

The ketone forms imines or hydrazones with nitrogen nucleophiles:

-

Reagents : Hydrazine, phenylhydrazine, or hydroxylamine.

-

Applications : Intermediate in heterocycle synthesis (e.g., pyrazoles) .

Cross-Coupling Reactions

Despite the chloro group’s moderate reactivity, palladium-catalyzed couplings are feasible:

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh | ||

| ) | |||

| , K | |||

| CO | |||

| , DMF | Biaryl derivatives | ||

| Buchwald-Hartwig Amination | Pd | ||

| (dba) | |||

| , XPhos, toluene | N-arylpiperazines or anilines |

Electrophilic Aromatic Substitution

The trifluoromethyl group deactivates the ring, but directed meta-substitution is possible:

-

Directing Groups : Ethanone directs electrophiles to meta positions.

Comparative Reactivity Table

Research Highlights

Scientific Research Applications

1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone (QK-9831)

- Structure : Chloro and trifluoromethyl groups at positions 2 and 6, respectively, with an acetyl group at position 3.

- Key Differences : The altered substituent positions (pyridin-3-yl vs. pyridin-2-yl in the target compound) lead to distinct electronic environments. The -CF₃ group at position 6 may reduce electron density at the pyridine nitrogen compared to position 3, affecting reactivity in nucleophilic substitution reactions .

- Applications : Used in synthetic intermediates for agrochemicals.

1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone

- Structure : Trifluoromethyl group at position 6 and acetyl at position 3; lacks a chloro substituent.

- Key Differences : The absence of chlorine reduces steric hindrance and alters lipophilicity (logP). Molecular weight is 189.13 g/mol, lower than the target compound due to missing Cl .

- Synthesis : Prepared via acid-catalyzed hydrolysis of dioxolane-protected precursors, similar to methods in and .

Halogen-Substituted Derivatives

2-Chloro-1-(6-chloropyridin-3-yl)ethanone

- Structure : Two chloro groups (positions 2 and 6) and an acetyl group at position 3.

- Properties: Higher density (1.381 g/cm³) and molar mass (190.03 g/mol) compared to mono-chloro analogs. The dual electron-withdrawing Cl groups increase electrophilicity, making it reactive in cross-coupling reactions .

- Thermal Stability : Predicted boiling point of 328.8°C, suitable for high-temperature syntheses .

1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

- Structure : Bromine at position 6 and trifluoroacetyl group at position 3.

Functional Group Variations

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile (QC-8984)

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone

- Structure : 4-Chlorophenyl and methyl groups on the pyridine ring.

- Applications : The aromatic phenyl group enhances π-π stacking interactions, relevant in drug design for target binding .

Physicochemical Data

Biological Activity

1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone is a compound of significant interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Chemical Formula : C₈H₅ClF₃N

- Molecular Weight : 223.58 g/mol

- Structure : The compound features a pyridine ring with a chloro group and a trifluoromethyl group, contributing to its chemical reactivity and biological properties .

Biological Activity Overview

Research indicates that 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has selective activity against specific pathogens, making it a candidate for further development in antimicrobial therapies .

- Enzyme Interaction : The compound interacts with enzymes and receptors, potentially modulating their activity due to the electron-withdrawing properties of the trifluoromethyl group. This interaction is crucial for its biological efficacy .

The mechanisms through which 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone exerts its effects involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for pathogen survival or proliferation.

- Receptor Modulation : Its binding affinity to various receptors can alter cellular signaling pathways, impacting biological responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone:

Antimicrobial Activity Study

A study focused on the compound's antimicrobial properties revealed:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values ranging from 8 to 64 μg/mL.

- Mechanism Insights : The presence of the trifluoromethyl group was found to enhance the compound's binding affinity to bacterial targets, contributing to its efficacy .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications in the molecular structure can significantly impact biological activity:

- Compounds lacking the trifluoromethyl group exhibited reduced or no activity, underscoring the importance of this substituent in maintaining biological efficacy.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone | 8–64 | Antibacterial |

| Trifluoromethyl analogue | 16–128 | Reduced activity |

| Chlorine-substituted analogue | >128 | No activity |

Applications in Research and Industry

1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone serves as an important intermediate in the synthesis of more complex organic molecules. Its applications extend to:

- Medicinal Chemistry : Potential development as an antimicrobial agent.

- Agrochemicals : Use in formulating new pesticides or herbicides due to its biological activity against specific pests.

Q & A

Basic: What are the common synthetic routes for 1-(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)ethanone?

Methodological Answer:

The compound is typically synthesized via coupling reactions or Friedel-Crafts acylation . For example:

- Bromination-acylation sequence : A brominated pyridine intermediate (e.g., 2-chloro-6-(trifluoromethyl)pyridine) reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group .

- Cross-coupling : Palladium-catalyzed coupling of halogenated pyridines with acetylating agents under inert conditions (e.g., N₂ atmosphere) .

Key parameters include temperature control (80–120°C), solvent selection (DCM or DMSO), and stoichiometric ratios (1:1.2 for acyl chloride:pyridine).

Basic: How is this compound characterized structurally?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystallographic data. Single-crystal diffraction at low temperatures (e.g., 100 K) improves resolution .

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituents:

- Pyridine ring protons (δ 7.5–8.5 ppm).

- Trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR).

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~252.05 Da).

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a chemical fume hood to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., HNO₃) .

- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Toxicity : Acute oral toxicity (LD₅₀ ~300 mg/kg in rodents); avoid skin contact .

Advanced: How can crystallographic challenges (e.g., twinning) be resolved for this compound?

Methodological Answer:

- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to mitigate twinning.

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned domains. Validate with R₁ < 5% and wR₂ < 12% .

- Temperature factors : Anisotropic refinement for non-H atoms improves electron density maps.

Advanced: How to address contradictions in reported physical properties (e.g., melting point)?

Methodological Answer:

- Reproducibility : Standardize DSC conditions (heating rate: 10°C/min under N₂).

- Impurity analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>98% required for reliable data) .

- Inter-lab validation : Collaborate with independent labs to compare melting points (reported range: 85–92°C) .

Advanced: What computational methods predict reactivity or stability?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic attack sites .

- Molecular dynamics : Simulate thermal stability (e.g., NPT ensemble at 300 K) to assess decomposition pathways.

- Solvent effects : Use COSMO-RS to model solubility in polar aprotic solvents (e.g., logP ~2.1) .

Advanced: How to optimize reaction conditions for derivatives (e.g., avoiding by-products)?

Methodological Answer:

- By-product identification : LC-MS or GC-MS detects impurities (e.g., di-acylated by-products).

- Catalyst screening : Test Pd(OAc)₂/XPhos vs. CuI/1,10-phenanthroline for Suzuki couplings. Optimize ligand ratio (1:2 Pd:ligand) .

- Kinetic control : Lower reaction temperatures (e.g., 50°C) and shorter durations (2–4 hrs) minimize side reactions.

Advanced: What in vitro assays assess its biological activity?

Methodological Answer:

- Cytotoxicity : MTT assay (IC₅₀) on cancer cell lines (e.g., HeLa) at 10–100 µM .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-concentration titrations.

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound depletion .

Advanced: How to resolve spectral overlaps in NMR for structural confirmation?

Methodological Answer:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C signals to assign quaternary carbons (e.g., C=O at δ 200–210 ppm).

- Decoupling experiments : Suppress coupling from CF₃ groups in ¹H NMR.

- Solvent selection : Use deuterated DMSO to shift exchangeable protons (e.g., NH) for clearer integration .

Advanced: What strategies mitigate hydrolysis of the trifluoromethyl group?

Methodological Answer:

- pH control : Maintain reaction media at pH 6–7 (buffered with NaHCO₃) to prevent acid-catalyzed hydrolysis .

- Protecting groups : Introduce tert-butyldimethylsilyl (TBS) groups on pyridine nitrogen during synthesis.

- Stability studies : Monitor via ¹⁹F NMR for F⁻ release under accelerated conditions (40°C/75% RH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.